3-Chlorotoluene

Übersicht

Beschreibung

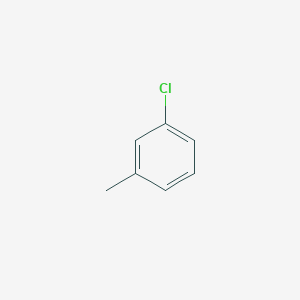

3-Chlorotoluene (C₇H₇Cl, CAS 108-41-8), also known as meta-chlorotoluene, is a chlorinated aromatic hydrocarbon with a chlorine atom substituted at the meta position of the toluene methyl group. It is a colorless liquid with an almond-like odor, a boiling point of 161.7°C, a melting point of -47.8°C, and a density of 1.0719 g/cm³ at 20°C . Its applications span pharmaceuticals, agrochemicals, dyes, and organic synthesis intermediates. Notably, it serves as a precursor in the production of sulfonamides and anti-coccidial drugs .

Vorbereitungsmethoden

Diazotization of m-Toluidine

Reaction Mechanism and Procedure

The diazotization-substitution method involves converting m-toluidine (C₆H₄(NH₂)CH₃) into 3-chlorotoluene through intermediate diazonium salt formation. The process begins by dissolving m-toluidine in water and adding concentrated hydrochloric acid to protonate the amine group. Subsequent diazotization with sodium nitrite (NaNO₂) at 0–5°C generates the diazonium chloride, which undergoes thermal decomposition or substitution with chloride ions to yield this compound .

Key Steps :

-

Protonation :

-

Diazotization :

-

Substitution :

Optimization and Yield

A modified protocol using Pd-γ-Fe₂O₃ nanoparticles and potassium tert-butoxide in isopropyl alcohol at 70°C under inert atmosphere achieved a 21% yield of this compound, with 40% residual toluene . The low yield stems from competing side reactions, including dehalogenation and solvent interactions.

Table 1: Diazotization Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Catalyst | Pd-γ-Fe₂O₃ (5 mol% Pd) |

| Base | NaOtert-Bu |

| Solvent | Isopropyl alcohol |

| Temperature | 70°C |

| Reaction Time | 12 hours |

| Yield (this compound) | 21% |

Catalytic Isomerization of o-Chlorotoluene

Industrial-Scale Isomerization

Due to the low natural abundance of this compound in toluene chlorination mixtures, industrial production favors isomerizing o-chlorotoluene using HZSM-5 zeolite catalysts. The process involves vapor-phase reactions with nitrogen and hydrogen as carrier gases at 500°C, followed by rapid quenching to prevent reverse isomerization .

Reaction Pathway :

Catalyst Performance and Regeneration

HZSM-5’s high surface area and acidity facilitate proton transfer, shifting the equilibrium toward the meta isomer. Catalyst deactivation due to coking is addressed via oxidative regeneration at 500°C for 2 hours, restoring ~95% activity. Diluents like toluene and chlorobenzene improve selectivity by reducing coke formation .

Table 2: Isomerization Process Parameters

| Parameter | Value |

|---|---|

| Catalyst | HZSM-5 zeolite |

| Temperature | 500°C |

| Carrier Gases | N₂ (90%), H₂ (10%) |

| Diluent Ratio | Toluene:Chlorobenzene (1:1) |

| Regeneration Efficiency | 95% after 2h air treatment |

Comparative Analysis of Methods

Yield and Scalability

The diazotization method suffers from low yields (21%) and solvent contamination, limiting its industrial use. In contrast, catalytic isomerization achieves near-quantitative conversion under optimized conditions, making it preferable for large-scale production .

| Criteria | Diazotization | Isomerization |

|---|---|---|

| Yield | 21% | >90% |

| Catalyst Cost | Moderate (Pd-based) | Low (zeolite) |

| Scalability | Laboratory-scale | Industrial-scale |

| By-products | Toluene (40%) | Trace isomers |

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chlorotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction Reactions: The compound can be reduced to form 3-methylbenzene (toluene).

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically required.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Major Products:

- 3-Chlorobenzaldehyde

- 3-Chlorobenzoic Acid

- 3-Methylbenzene (Toluene)

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Intermediate in Chemical Production

3-Chlorotoluene serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the manufacture of agrochemicals, dyes, and pharmaceuticals. Its chlorinated structure allows for further chemical modifications, making it a versatile building block in organic synthesis .

2. Solvent Properties

Due to its solvent properties, this compound is employed in laboratory settings for dissolving a wide range of substances. Its ability to dissolve both polar and non-polar compounds makes it suitable for various reactions and extractions .

Pharmaceutical Applications

1. Drug Development

In pharmaceutical research, this compound has been used as a precursor for synthesizing bioactive compounds. Its derivatives have shown potential pharmacological activities, including anti-inflammatory and antimicrobial properties. Research indicates that compounds derived from this compound exhibit significant biological activity, making them candidates for drug development .

2. Toxicological Studies

Studies involving this compound have been conducted to assess its toxicological profile. Research has shown that exposure to high concentrations can lead to adverse health effects, which is critical for safety assessments in drug formulation and environmental impact studies .

Environmental Applications

1. Remediation Techniques

this compound is also studied in the context of environmental remediation. It is often found as a contaminant in soil and groundwater due to its industrial use. Research has focused on bioremediation techniques using microorganisms capable of degrading chlorinated compounds like this compound .

2. Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for gas chromatography and mass spectrometry analyses. Its presence in environmental samples can indicate pollution levels and help assess the effectiveness of remediation efforts .

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of novel antimicrobial agents using this compound as a starting material. The resulting compounds exhibited significant antibacterial activity against various pathogens, highlighting the compound's potential in pharmaceutical applications.

Case Study 2: Environmental Impact Assessment

Research conducted on contaminated sites revealed that this compound was a prevalent pollutant. The study utilized bioremediation techniques involving specialized bacteria that effectively degraded the compound, showcasing its relevance in environmental cleanup efforts.

Wirkmechanismus

The mechanism of action of 3-chlorotoluene primarily involves its reactivity as an aryl chloride. In nucleophilic aromatic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a Meisenheimer complex as an intermediate. This complex then undergoes elimination to yield the substituted product .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Isomers and Analogous Chlorinated Compounds

Physical Properties

The physical properties of 3-chlorotoluene differ significantly from its ortho (2-chlorotoluene) and para (4-chlorotoluene) isomers, as well as benzyl chloride (Table 1).

Table 1: Physical Properties of Chlorotoluene Isomers and Benzyl Chloride

| Property | 2-Chlorotoluene | This compound | 4-Chlorotoluene | Benzyl Chloride |

|---|---|---|---|---|

| Boiling Point (°C) | 159.2 | 161.7 | 162.0 | 179.3 |

| Melting Point (°C) | -35.6 | -47.8 | 7.5 | -43.0 |

| Density (g/cm³, 20°C) | 1.0826 | 1.0719 | 1.0697 | 1.100 |

| Diffusion Coefficient in Air (298 K) | 0.070 cm²/s (1% deviation*) | 0.075 cm²/s (7% deviation*) | 0.080 cm²/s (11% deviation*) | 0.065 cm²/s (2% deviation*) |

*Deviation from estimated values using Fuller’s method .

Key observations:

- Boiling Points : 4-Chlorotoluene has the highest boiling point (162°C) due to symmetry, while this compound’s boiling point (161.7°C) reflects its intermediate polarity .

- Diffusion Coefficients : The meta isomer shows a 7% deviation from theoretical estimates, higher than the ortho isomer (1%) but lower than the para isomer (11%), indicating differences in molecular interactions .

Chemical Reactivity and Degradation Pathways

Metabolic Degradation

- This compound: Degraded by hybrid bacterial strains (e.g., Burkholderia sp. PS12) via monooxygenation to 3-chlorobenzyl alcohol, which is further oxidized to 3-chlorobenzoate. Chloride recovery exceeds 95%, with growth yields comparable to 4-chlorotoluene .

- 4-Chlorotoluene : Metabolized via meta-cleavage pathways (e.g., in strain WR1441) to 5-chloro-2-hydroxy-muconic semialdehyde, a pathway absent in this compound degradation .

- 2-Chlorotoluene : Oxidized by toluene dioxygenase in Pseudomonas putida F1 to 2-chlorobenzyl alcohol but accumulates as 2-chlorobenzoate due to slower degradation .

Table 2: Degradation Products and Enzyme Specificity

| Compound | Primary Degradation Product | Key Enzymes Involved | Chloride Recovery |

|---|---|---|---|

| This compound | 3-Chlorobenzoate | Xylene oxygenase, benzyl alcohol dehydrogenase | 95% |

| 4-Chlorotoluene | 4-Chlorobenzoate | Catechol 2,3-dioxygenase (meta-cleavage) | ~95% |

| 2-Chlorotoluene | 2-Chlorobenzoate | Toluene dioxygenase | <90% |

Environmental Occurrence and Persistence

- Sediment Distribution: In China’s Maowei Sea, this compound concentrations (mean ~0.5 µg/kg) are lower than 2-chlorotoluene (~1.2 µg/kg) but higher than 4-chlorotoluene (~0.3 µg/kg). No correlation with total organic carbon (TOC) was observed .

- Persistence : All chlorotoluene isomers are recalcitrant in aerobic environments but degrade slowly under specific microbial activity .

Biologische Aktivität

3-Chlorotoluene, also known as meta-chlorotoluene, is a chlorinated aromatic hydrocarbon with the chemical formula C7H7Cl. It is used in various industrial applications, including as a solvent and in the synthesis of other chemicals. This article explores the biological activity of this compound, focusing on its toxicological effects, metabolic pathways, and potential pharmacological applications.

- Molecular Weight : 141.60 g/mol

- Molecular Formula : C7H7Cl

- CAS Number : 108-41-8

- EC Number : 203-580-5

Toxicological Effects

This compound exhibits various toxicological properties that are significant for understanding its biological activity:

- Absorption and Metabolism : this compound is rapidly absorbed via the gastrointestinal and respiratory tracts. Metabolism primarily occurs through oxidation at the methyl group, leading to the formation of chlorobenzyl alcohol glucuronide and chlorobenzoic acid derivatives .

- Acute Toxicity : Inhalation studies have shown that exposure to high concentrations can lead to intoxication. For instance, rats exposed to 4183 ppm for four hours exhibited signs of intoxication, while prolonged exposure resulted in fatalities .

- Genotoxicity : Studies indicate that this compound does not exhibit mutagenic properties in bacterial systems (Salmonella typhimurium) or in mammalian cells. It also showed no clastogenic activity in vivo or in vitro .

Antimicrobial Properties

Recent studies have indicated that chlorinated compounds, including this compound, may possess antimicrobial properties. Research on related chlorinated chalcones has shown enhanced antibacterial and antibiofilm activities compared to their non-chlorinated counterparts. The presence of chlorine atoms appears to enhance interaction with lipid membranes, which may contribute to their antimicrobial efficacy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-Chlorotoluene in laboratory settings?

- Methodological Answer : The catalytic hydrodechlorination of polychlorotoluene mixtures using aluminum silicate-supported Pd catalysts is a key method. For example, Pd-catalyzed reactions can selectively reduce dichlorotoluenes to this compound with reported selectivities up to 45% under optimized conditions. Reaction parameters such as solvent choice (e.g., methylcyclohexane) and temperature must be carefully controlled to minimize byproducts like 2,3,6-trichlorotoluene .

Q. How can researchers accurately determine the purity and concentration of this compound in environmental samples?

- Methodological Answer : Use standardized solutions (e.g., 100 mg/L methanol-based this compound) for calibration in gas chromatography (GC) or high-performance liquid chromatography (HPLC). Environmental analysis protocols recommend storing standards at 0–6°C to prevent degradation. Quantification should account for matrix effects by spiking recovery tests, with chloride ion recovery rates ≥95% serving as a validation metric .

Q. What physicochemical properties of this compound are critical for experimental design?

- Methodological Answer : Key properties include boiling point (160–162°C), density (1.07 g/cm³), and excess molar volumes in binary mixtures (e.g., with tetrachloroethene at 303.15 K). These parameters influence solvent selection, reaction kinetics, and phase separation in synthesis or degradation studies. Experimental designs should prioritize thermodynamic consistency checks using published excess volume data .

Advanced Research Questions

Q. What microbial strains are effective in degrading this compound, and what metabolic pathways are involved?

- Methodological Answer : Hybrid strains like Pseudomonas WR1422 and WR233 degrade this compound via a meta-cleavage pathway, with temporary accumulation of 3-chlorobenzoate. Growth studies show generation times of ~14 hours at 5 μM substrate concentrations. Chloride release (≥95% stoichiometry) and optical density (OD546 ~0.85) are critical biomarkers. For recalcitrant derivatives (e.g., 3,5-dichlorotoluene), strain adaptation and benzyl alcohol dehydrogenase activity must be optimized .

Q. How do researchers address contradictions in reported reaction kinetics or degradation efficiencies for this compound?

- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., substrate concentration, microbial consortia). Systematic validation involves:

- Replicating protocols with strict controls (e.g., chloride recovery assays).

- Comparing kinetic models (e.g., first-order vs. Michaelis-Menten) using datasets from multiple labs.

- Applying statistical tools like ANOVA to identify outliers in reaction rates .

Q. What catalytic systems show promise for selective dechlorination of this compound derivatives?

- Methodological Answer : Pd/Al2O3-SiO2 catalysts achieve selective dechlorination of polychlorotoluenes to this compound. Key factors include:

Eigenschaften

IUPAC Name |

1-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOUNOBYRMOXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4052841 | |

| Record name | m-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-chlorotoluene is a colorless liquid. Specific gravity 1.072. Denser than water, thus sinks in water. Flash point less than 141 °F. Vapors irritating and narcotic in high concentrations. Used as solvents and as an intermediate for making other chemicals and dyes., Colorless liquid; [Hawley] | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

324 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

126 °F (NTP, 1992), 126 °F | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.0722 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

10 mmHg at 109.8 °F (NTP, 1992), 3.68 [mmHg] | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Chlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-41-8 | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Chlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4052841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K8172K9TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-54 °F (NTP, 1992) | |

| Record name | M-CHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11770 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.